molecular formula C12H14N4O3S2 B13729927 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid

Cat. No.: B13729927
M. Wt: 326.4 g/mol
InChI Key: RYBZBRJREAWBJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid involves several steps:

    Formation of the Aryl Azide: The aryl azide is typically synthesized by reacting an aryl amine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Disulfide Bond: The disulfide bond is formed by oxidizing a thiol precursor.

    Introduction of the Carboxylic Acid: The carboxylic acid group is introduced through a carboxylation reaction.

Chemical Reactions Analysis

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid undergoes several types of chemical reactions:

The major products formed from these reactions include amides, amines, and cleaved disulfide fragments.

Scientific Research Applications

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid has several scientific research applications:

    Chemistry: Used as a photo-reactive crosslinker for conjugating biomolecules.

    Biology: Employed in the study of protein-protein interactions and protein labeling.

    Medicine: Investigated for its potential in drug delivery systems due to its cleavable disulfide bond.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar compounds to 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid include:

    4-Azidobenzoic acid: Contains an aryl azide and a carboxylic acid but lacks the disulfide bond.

    N-Succinimidyl 4-azidobenzoate: Contains an aryl azide and an ester group, used for protein labeling.

    This compound analogs: Variants with different substituents on the aryl ring or modifications to the disulfide bond.

The uniqueness of this compound lies in its combination of an aryl azide, a cleavable disulfide bond, and a carboxylic acid, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C12H14N4O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

3-[2-[(4-azidobenzoyl)amino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C12H14N4O3S2/c13-16-15-10-3-1-9(2-4-10)12(19)14-6-8-21-20-7-5-11(17)18/h1-4H,5-8H2,(H,14,19)(H,17,18)

InChI Key

RYBZBRJREAWBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSSCCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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